6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine
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Overview
Description
6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the N2 position, and a methylthio group at the 5th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine typically involves the reaction of 6-chloro-2,4-diaminopyrimidine with ethyl iodide and sodium hydride in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom at the N2 position with an ethyl group. The methylthio group is introduced by reacting the intermediate with methylthiol in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Reduction: Tin(II) chloride or iron powder in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and methylthio groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,4-diaminopyrimidine: Lacks the ethyl and methylthio groups, making it less versatile in chemical reactions.
6-Chloro-5-methylsulfanyl-pyrimidine-2,4-diamine: Similar structure but lacks the ethyl group at the N2 position.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but has an ethoxy group instead of an ethyl group.
Uniqueness
6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine is unique due to the presence of both the ethyl and methylthio groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for more diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
6-chloro-2-N-ethyl-5-methylsulfanylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4S/c1-3-10-7-11-5(8)4(13-2)6(9)12-7/h3H2,1-2H3,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVUCPLQXPKFJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(C(=N1)Cl)SC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999753 |
Source
|
Record name | 6-Chloro-N~2~-ethyl-5-(methylsulfanyl)pyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78415-50-6 |
Source
|
Record name | Ukj 72J | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-N~2~-ethyl-5-(methylsulfanyl)pyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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